molecular formula C40H42O8S3 B13998347 [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate CAS No. 15356-39-5

[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate

Cat. No.: B13998347
CAS No.: 15356-39-5
M. Wt: 747.0 g/mol
InChI Key: HVILLDLPKAWQFM-UHFFFAOYSA-N
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Description

[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate: is a complex organic compound characterized by multiple benzoyloxy and ethylsulfanyl groups attached to a hexyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of benzoyloxy and ethylsulfanyl groups through esterification and thiolation reactions, respectively. Common reagents used in these reactions include benzoyl chloride, ethyl mercaptan, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyloxy groups, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides, while reduction of the benzoyloxy groups can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s structural features could be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create advanced polymers or coatings.

Mechanism of Action

The mechanism of action of [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethylsulfanyl groups may engage in thiol-disulfide exchange reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [2,4,6-Tris(allyloxy)-3,5-bis(benzoyloxy)cyclohexyl] benzoate
  • 3,4,5-Tris(carboxymethoxy)benzoic acid
  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine

Uniqueness

Compared to similar compounds, [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate stands out due to its combination of benzoyloxy and ethylsulfanyl groups

Properties

CAS No.

15356-39-5

Molecular Formula

C40H42O8S3

Molecular Weight

747.0 g/mol

IUPAC Name

[2,3,4-tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate

InChI

InChI=1S/C40H42O8S3/c1-4-49-35(40(50-5-2)51-6-3)34(48-39(44)31-25-17-10-18-26-31)33(47-38(43)30-23-15-9-16-24-30)32(46-37(42)29-21-13-8-14-22-29)27-45-36(41)28-19-11-7-12-20-28/h7-26,32-35,40H,4-6,27H2,1-3H3

InChI Key

HVILLDLPKAWQFM-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(C(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C(SCC)SCC

Origin of Product

United States

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